molecular formula C11H21NO4 B2458850 3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid CAS No. 1343386-72-0

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid

Cat. No. B2458850
CAS RN: 1343386-72-0
M. Wt: 231.292
InChI Key: IUUKGOAOKYNXBM-UHFFFAOYSA-N
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Description

“3-{(Tert-butoxy)carbonylamino}butanoic acid” is a chemical compound with the CAS Number: 1343386-72-0 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(ethyl)amino]butanoic acid . The compound is typically stored at room temperature and is available in an oil form .


Synthesis Analysis

The synthesis of compounds similar to “3-{(Tert-butoxy)carbonylamino}butanoic acid” often involves the use of tert-butoxide . Tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) .


Molecular Structure Analysis

The InChI code for “3-{(Tert-butoxy)carbonylamino}butanoic acid” is 1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The tert-butoxide group in “3-{(Tert-butoxy)carbonylamino}butanoic acid” can participate in elimination reactions to form less substituted alkenes .


Physical And Chemical Properties Analysis

“3-{(Tert-butoxy)carbonylamino}butanoic acid” is an oil at room temperature . It has a molecular weight of 231.29 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKGOAOKYNXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid

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